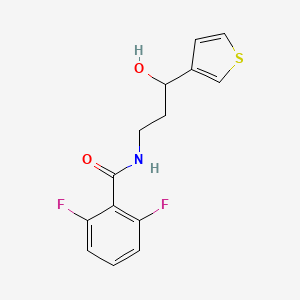

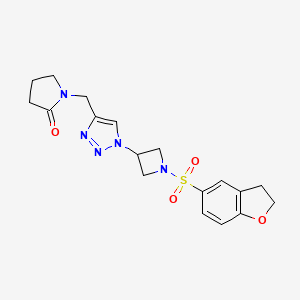

![molecular formula C5H11NO B2927188 O-[(1-Methylcyclopropyl)methyl]hydroxylamine CAS No. 1785313-81-6](/img/structure/B2927188.png)

O-[(1-Methylcyclopropyl)methyl]hydroxylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“O-[(1-Methylcyclopropyl)methyl]hydroxylamine” is a chemical compound with the CAS Number: 1785313-81-6 . It has a molecular weight of 101.15 .

Molecular Structure Analysis

The InChI code for “O-[(1-Methylcyclopropyl)methyl]hydroxylamine” is 1S/C5H11NO/c1-5(2-3-5)4-7-6/h2-4,6H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical form of “O-[(1-Methylcyclopropyl)methyl]hydroxylamine” is not specified in the sources I found .Wissenschaftliche Forschungsanwendungen

Synthesis of Nitrogen-Enriched Compounds

O-[(1-Methylcyclopropyl)methyl]hydroxylamine: is utilized in the synthesis of nitrogen-enriched compounds such as primary amines, amides, and N-heterocycles . These compounds are fundamental in the development of pharmaceuticals and agrochemicals due to their biological activity.

Late-Stage Functionalization

This compound serves as a key reagent in the late-stage functionalization of natural products, drugs, and functional molecules . It allows for the modification of these substances at the final stages of synthesis, which is crucial for fine-tuning their properties.

Electrophilic Amination Reactions

As an electrophilic aminating agent, O-[(1-Methylcyclopropyl)methyl]hydroxylamine is involved in transition metal-catalyzed C–N bond-forming reactions . This process is essential for constructing carbon–nitrogen bonds, which are prevalent in various value-added products like pharmaceuticals and synthetic intermediates.

Regio-, Chemo-, and Stereoselective Reactions

The compound is evaluated for its high regio-, chemo-, and stereoselectivity in reactions . Such selectivity is vital for the production of complex molecules where the precise location and configuration of functional groups are necessary.

Biocatalysis Applications

In biocatalysis, O-[(1-Methylcyclopropyl)methyl]hydroxylamine is used to introduce nitrogen functionalities into molecules . This method is environmentally friendly and offers a sustainable approach to chemical synthesis.

Organocatalysis

It finds application in organocatalysis, facilitating the formation of nitrogen-containing compounds without the need for metal catalysts . This is particularly useful for reactions sensitive to metal contamination.

Transition Metal Catalysis

The compound is a significant reagent in transition metal catalysis, particularly in oxidative C–H and N–H cross-coupling processes . This strategy is effective for synthesizing various amines and is significant in synthetic chemistry.

Safety and Handling in Research Settings

O-[(1-Methylcyclopropyl)methyl]hydroxylamine: comes with specific safety and handling requirements due to its reactivity and potential hazards . Knowledge of its proper storage and handling is crucial for its application in research environments.

Safety and Hazards

Wirkmechanismus

Target of Action

Hydroxylamines and their derivatives are known to interact with various biological targets, often acting as nucleophiles .

Mode of Action

O-[(1-Methylcyclopropyl)methyl]hydroxylamine, like other hydroxylamines, can act as a nucleophile. The oxygen atom competes with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Hydroxylamines are known to participate in various biochemical reactions, including the formation of oximes and hydrazones .

Pharmacokinetics

The physical properties of the compound, such as its molecular weight (10115) and its liquid physical form , may influence its bioavailability.

Result of Action

The formation of oximes and hydrazones, which are known to have various biological activities, could be a potential result of its action .

Action Environment

The compound’s storage temperature (4°c) and its liquid physical form suggest that its stability and efficacy might be influenced by temperature and other environmental conditions.

Eigenschaften

IUPAC Name |

O-[(1-methylcyclopropyl)methyl]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(2-3-5)4-7-6/h2-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUHIYSXVKYRCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CON |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

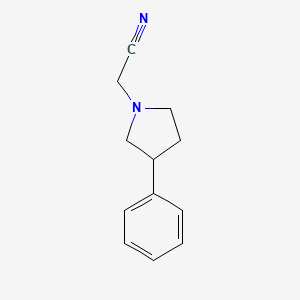

![3,3-Dimethyl-4-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2927106.png)

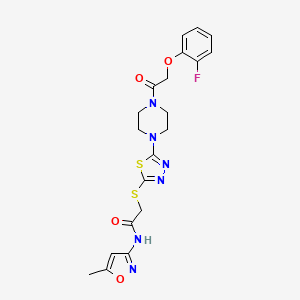

![4-{2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2927109.png)

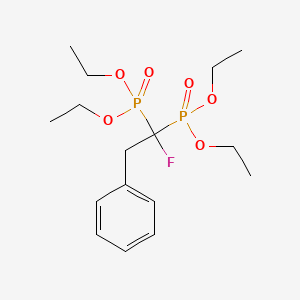

![3-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2927118.png)

![4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2927120.png)

![4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2927123.png)

![2-[(octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol](/img/structure/B2927126.png)